

(S)-2-fluoro-1-phenylethan-1-ol CAS number and identifiers

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Compound of Interest

Compound Name: (S)-2-fluoro-1-phenylethan-1-ol

Cat. No.: B2500261

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In-Depth Technical Guide: (S)-2-fluoro-1-phenylethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-2-fluoro-1-phenylethan-1-ol**, a chiral fluorinated alcohol of interest in synthetic organic chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and a validated experimental protocol for its enantioselective synthesis.

Core Identifiers and Physicochemical Properties

While a dedicated CAS Registry Number for the (S)-enantiomer of 2-fluoro-1-phenylethan-1-ol has not been identified in public databases, the racemic mixture is registered under CAS Number 450-94-2. For the purpose of unambiguous identification, a comprehensive list of identifiers for the parent racemate is provided below. It is critical for researchers to characterize the enantiomeric purity of their synthesized **(S)-2-fluoro-1-phenylethan-1-ol** to ensure the material's stereochemical integrity.

Table 1: Identifiers for 2-fluoro-1-phenylethanol

Identifier	Value
CAS Number (Racemate)	450-94-2[1]
Molecular Formula	C ₈ H ₉ FO[1]
Molecular Weight	140.16 g/mol [1]
InChI (Racemate)	InChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
InChIKey (Racemate)	FXOFPSAANUWIIM-UHFFFAOYSA-N
SMILES (Racemate)	C1=CC=C(C=C1)C(CF)O

Table 2: Physicochemical Properties of 2-fluoro-1-phenylethanol (Racemate)

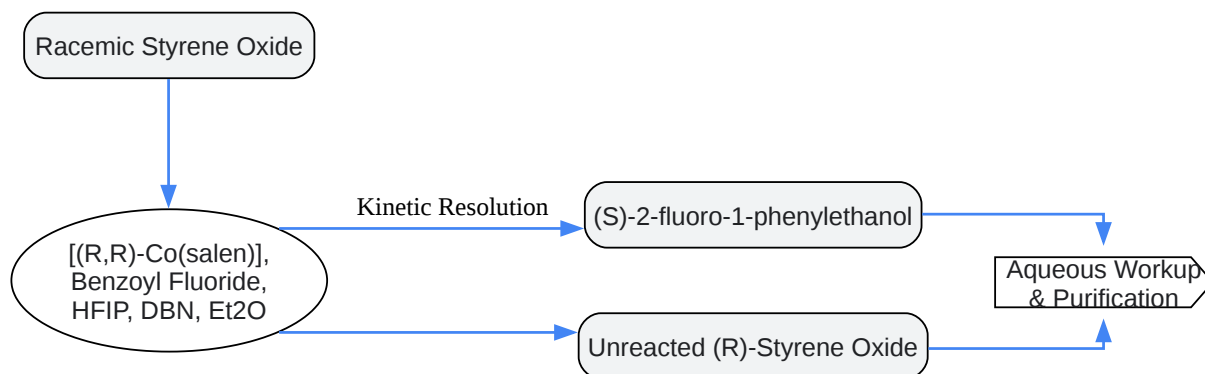
Property	Value
Physical State	Liquid
Melting Point	Not available
Boiling Point	Not available
Density	Not available

Note: The physicochemical data presented is for the racemic mixture. Specific values for the (S)-enantiomer, such as optical rotation, will be dependent on the enantiomeric purity and should be determined experimentally.

Enantioselective Synthesis: Experimental Protocol

The following is a detailed experimental protocol for the preparation of **(S)-2-fluoro-1-phenylethanol** via the kinetic resolution of racemic styrene oxide. This method has been reported to yield the desired product with high enantiomeric excess (>98% ee).

Reaction Scheme



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Figure 1: Synthetic workflow for the kinetic resolution of racemic styrene oxide to yield (S)-2-fluoro-1-phenylethanol.

Materials and Methods

- (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
- 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
- Diethyl ether (Et₂O)
- Racemic Styrene oxide
- Benzoyl fluoride
- Methanolic ammonia (7 N)
- 1M Sodium hydroxide (NaOH) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

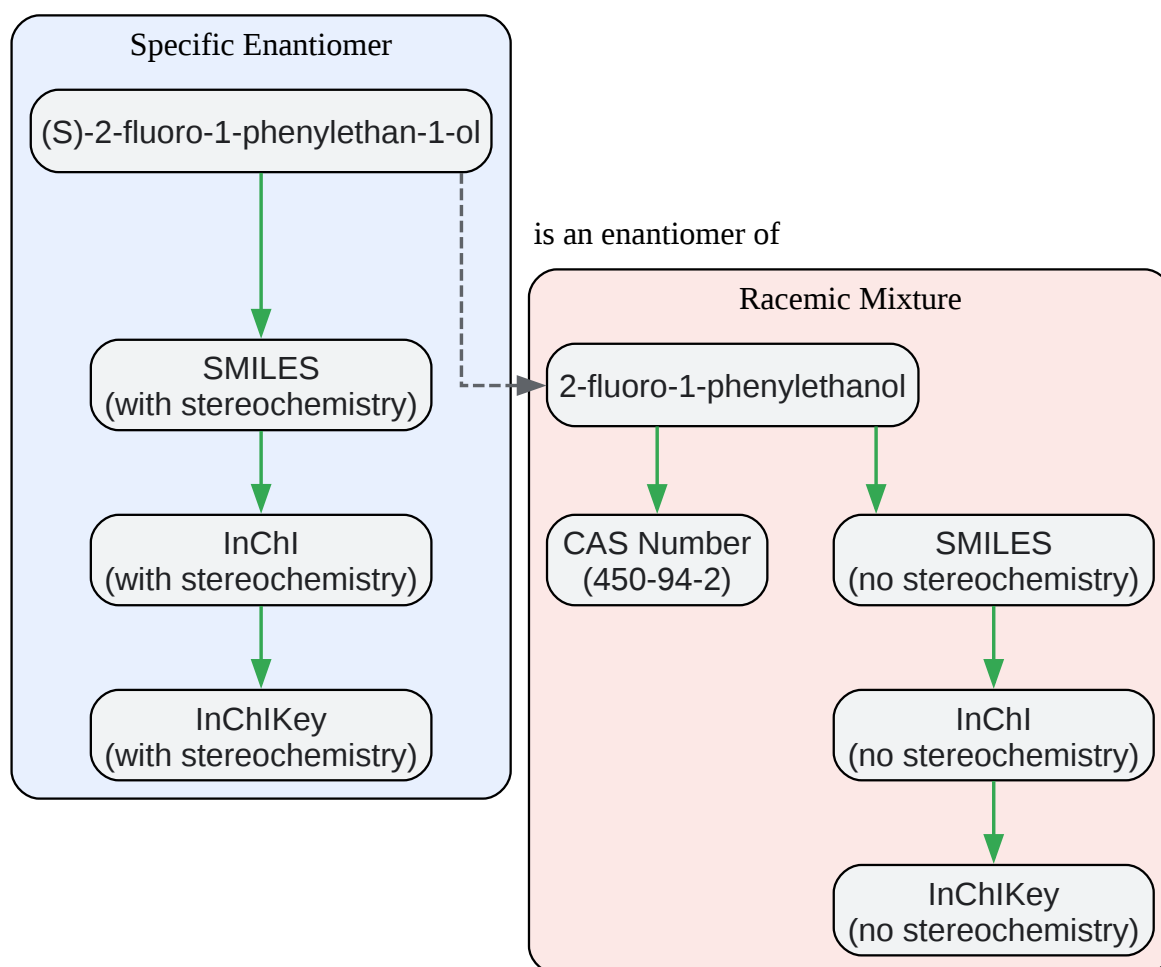
- Silica gel (for column chromatography)
- Hexanes
- Ethyl acetate

Procedure

- To a 500-mL round-bottomed flask equipped with a magnetic stir bar, add (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (1.51 g, 2.5 mmol).
- Add 1,5-diazabicyclo[4.3.0]non-5-ene (247 μ L, 2.0 mmol) and 1,1,1,3,3,3-hexafluoroisopropanol (8.66 mL, 82.5 mmol) to the flask via syringe.
- Dilute the mixture with diethyl ether (250 mL) to obtain a dark brown solution and begin stirring.
- Add racemic styrene oxide (11.4 mL, 100 mmol) and benzoyl fluoride (5.99 mL, 55 mmol) via syringe.
- Allow the reaction to stir open to the air for 15 minutes at room temperature.
- Cap the flask and stir for 13-14 hours at room temperature.
- Quench the reaction by adding 7 N methanolic ammonia (150 mL) and stir for 2-3 hours.
- Transfer the reaction mixture to a 1-L separatory funnel and wash with 1 M NaOH (3 x 200 mL).
- Extract the combined aqueous layers with diethyl ether (3 x 100 mL).
- Combine all organic layers and wash with brine (2 x 100 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford (S)-2-fluoro-1-phenylethanol as a colorless oil.

Logical Relationship of Identifiers

The various identifiers for a chemical compound are interconnected, providing different layers of information from a simple registry number to a complete description of its stereochemistry and atomic connectivity.



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Figure 2: Relationship between identifiers for the specific (S)-enantiomer and the racemic mixture.

This guide serves as a foundational resource for professionals working with **(S)-2-fluoro-1-phenylethan-1-ol**. Further experimental determination of its specific physicochemical and spectroscopic properties is encouraged to build upon this knowledge base.

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References

- 1. chemsynthesis.com [chemsynthesis.com]
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